molecular formula C5H3ClO4S2 B1354658 4-(Chlorosulfonyl)thiophene-2-carboxylic acid CAS No. 79279-54-2

4-(Chlorosulfonyl)thiophene-2-carboxylic acid

Cat. No.: B1354658
CAS No.: 79279-54-2
M. Wt: 226.7 g/mol
InChI Key: JHUDMONBNZNYHU-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)thiophene-2-carboxylic acid is a high-value heterocyclic building block designed for pharmaceutical research and development. This compound features two highly reactive functional groups—a chlorosulfonyl group and a carboxylic acid—on a thiophene ring, making it a versatile intermediate for constructing complex molecules . Its primary research application lies in the synthesis of various pharmacologically active structures. The chlorosulfonyl group is a key precursor for the creation of sulfonamide linkages, a common motif in many drugs . Researchers can utilize this compound to develop new sulfonamide-based therapeutics, such as anti-inflammatory agents and enzyme inhibitors. For instance, closely related chlorosulfonyl thiophene carboxylates are documented as critical intermediates in the synthesis of potent anti-inflammatory drugs like Lornoxicam . Furthermore, analogous structures have shown experimental activity as inhibitors of bacterial enzymes such as beta-lactamase, highlighting the potential of this compound class in developing new anti-infective agents . The reactivity of this compound allows researchers to perform sequential and selective reactions at each functional site, enabling the efficient parallel synthesis of compound libraries for biological screening . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chlorosulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO4S2/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUDMONBNZNYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507444
Record name 4-(Chlorosulfonyl)thiophene-2-carboxylic acid
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Molecular Weight

226.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79279-54-2
Record name 4-(Chlorosulfonyl)thiophene-2-carboxylic acid
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Record name 4-(chlorosulfonyl)thiophene-2-carboxylic acid
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Foundational & Exploratory

"4-(Chlorosulfonyl)thiophene-2-carboxylic acid" CAS number 79279-54-2

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 79279-54-2 Formula: C₅H₃ClO₄S₂ Molecular Weight: 226.66 g/mol

Executive Summary

4-(Chlorosulfonyl)thiophene-2-carboxylic acid is a high-value heterocyclic scaffold used primarily in the synthesis of advanced medicinal agents. Unlike its more common isomer, 5-(chlorosulfonyl)thiophene-2-carboxylic acid, the 4-substituted variant offers a unique "meta-like" geometry that is critical for binding affinity in specific protein pockets, such as those found in PTP1B inhibitors (diabetes/obesity targets) and HCV NS5B polymerase inhibitors .

This guide addresses the specific challenges associated with this molecule: regiochemical ambiguity during synthesis, chemoselective reactivity between the sulfonyl chloride and carboxylic acid moieties, and the strict anhydrous handling required to prevent hydrolysis.

Chemical Identity & Structural Analysis[1][2]

The Regioselectivity Paradox

The thiophene ring system is electron-rich, directing electrophilic aromatic substitution (EAS) primarily to the


-positions (C2 and C5).
  • Thiophene-2-carboxylic acid: The carboxylic acid at C2 is an electron-withdrawing group (EWG). While it deactivates the ring, the sulfur atom's strong directing effect typically pushes incoming electrophiles (like chlorosulfonic acid) to the C5 position .

  • The Challenge: Direct chlorosulfonation of thiophene-2-carboxylic acid yields predominantly the 5-isomer .

  • The Solution: Accessing the 4-isomer (CAS 79279-54-2) requires indirect methods, typically involving lithium-halogen exchange on 4-bromothiophene precursors or diazotization of 4-aminothiophene derivatives. This structural distinction is vital; using the wrong isomer will abolish biological activity in structure-activity relationship (SAR) studies.

Electronic Profile
  • C2-COOH: Provides a handle for amidation or esterification to tune lipophilicity (LogP).

  • C4-SO₂Cl: A highly reactive electrophile. The sulfonyl group is placed at a vector distinct from the C5 position, allowing for "branching" of the molecule into hydrophobic pockets of target enzymes.

Synthetic Routes & Regiocontrol[3]

To ensure the isolation of the correct 4-isomer, a "Self-Validating" synthetic strategy is recommended over direct electrophilic substitution.

Recommended Route: Metal-Halogen Exchange

This route guarantees regiochemical purity by utilizing a site-specific precursor.

  • Precursor: Start with 4-bromo-2-thiophenecarboxylic acid (commercially available).

  • Protection (Optional but Recommended): Convert to the methyl ester to prevent consumption of organolithium reagents by the acidic proton.

  • Lithiation: Treat with isopropylmagnesium chloride (iPrMgCl) or n-butyllithium (n-BuLi) at -78°C. The halogen-metal exchange occurs selectively at the C4 position.

  • Sulfinylation: Quench the lithiated species with sulfur dioxide (

    
    ) gas to form the sulfinate salt.
    
  • Chlorination: Treat the sulfinate with N-chlorosuccinimide (NCS) or sulfuryl chloride (

    
    )  to generate the sulfonyl chloride.
    
  • Hydrolysis: If the ester was used, mild basic hydrolysis yields the target acid.

Synthesis_Pathway Start 4-Bromothiophene- 2-carboxylic acid Step1 Lithiation (n-BuLi or iPrMgCl, -78°C) Start->Step1 Inter1 C4-Lithio Species Step1->Inter1 Step2 Quench with SO2 Inter1->Step2 Inter2 Sulfinate Salt (-SO2Li) Step2->Inter2 Step3 Oxidative Chlorination (NCS or SO2Cl2) Inter2->Step3 Target 4-(Chlorosulfonyl)thiophene- 2-carboxylic acid (CAS 79279-54-2) Step3->Target

Figure 1: Regioselective synthesis via metal-halogen exchange, avoiding the C5-isomer contamination common in direct chlorosulfonation.

Reactivity Profile & Handling

Chemoselectivity: The "Fork in the Road"

The molecule possesses two electrophilic sites with vastly different reactivities.

  • Site A (

    
    ):  Kinetic electrophile. Reacts rapidly with nucleophiles (amines, alcohols) at 
    
    
    
    .
  • Site B (

    
    ):  Thermodynamic/Latent electrophile. Requires activation (e.g., HATU, EDC, 
    
    
    
    ) to react with amines.

Strategic Implication: You can selectively functionalize the sulfonyl group without protecting the carboxylic acid if the pH is controlled. Under basic conditions (e.g., aqueous


), the carboxylic acid exists as a carboxylate (

), which is non-electrophilic, while the sulfonyl chloride remains reactive toward amines.
Handling Protocols
  • Moisture Sensitivity: High. The

    
     group hydrolyzes to the sulfonic acid (
    
    
    
    ) upon exposure to atmospheric moisture.
  • Storage: Store under inert gas (

    
     or Ar) at -20°C.
    
  • Solvents: Use anhydrous DCM, THF, or DMF. Avoid protic solvents unless hydrolysis is intended.

Reactivity_Flow cluster_pathA Path A: Sulfonamide Formation (First) cluster_pathB Path B: Amide Coupling (Second) Core 4-(Chlorosulfonyl)thiophene- 2-carboxylic acid Amine Amine (R-NH2) Base (e.g., Pyridine) Core->Amine Fast (0°C) ProdA 4-(N-Substituted sulfamoyl) thiophene-2-carboxylic acid Amine->ProdA Activator Activation (HATU/EDC or SOCl2) ProdA->Activator Activation Step Amine2 Amine (R'-NH2) Activator->Amine2 ProdB Bis-Amide/Sulfonamide Final Scaffold Amine2->ProdB

Figure 2: Chemoselective functionalization workflow. The sulfonyl chloride is reacted first, exploiting the latent nature of the carboxylic acid.

Experimental Protocol: Sulfonamide Coupling

Objective: Synthesis of a sulfonamide derivative while retaining the carboxylic acid moiety.

Materials
  • This compound (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1N HCl (for workup)

Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the amine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM (0.1 M concentration relative to amine). Cool to 0°C .[1]

  • Addition: Dissolve this compound in a minimal amount of anhydrous DCM/THF. Add this solution dropwise to the amine mixture over 15 minutes.

    • Note: The carboxylic acid will be deprotonated by the base first, but the sulfonyl chloride will remain intact long enough to react with the amine nucleophile.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC or LC-MS (look for disappearance of starting material and formation of the sulfonamide mass).

  • Quench & Workup:

    • Acidify the reaction mixture carefully with 1N HCl to pH ~2-3. This protonates the carboxylate, pushing the product into the organic layer (or precipitating it if insoluble in water).

    • Extract with EtOAc (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from MeOH/Water or purify via column chromatography (typically MeOH/DCM gradient due to polarity of the acid).

Applications in Drug Discovery[1][5][6]

This scaffold is a "Privileged Structure" in medicinal chemistry, often serving as a bioisostere for phenyl-sulfonamides but with altered electronic properties and solubility profiles.

Therapeutic AreaTargetRole of Scaffold
Metabolic Disease PTP1B (Protein Tyrosine Phosphatase 1B)The carboxylic acid mimics phosphotyrosine; the sulfonamide extends into the secondary binding site (Site B).
Virology HCV NS5B Polymerase Thiophene carboxylic acids bind to the allosteric "thumb" domain of the polymerase.
Oncology MMP Inhibitors The sulfonyl moiety coordinates with the Zinc ion or stabilizes the enzyme-inhibitor complex.

References

  • Synthesis & Regioselectivity

    • Regioselective synthesis of substituted thiophenes via metal-halogen exchange.
    • Source: Journal of Organic Chemistry, "Lithium-Halogen Exchange in Heterocycles". (General reference for lithiation protocol).

  • Medicinal Applications (PTP1B): Design and Synthesis of Thiophene-2-carboxylic Acid Derivatives as PTP1B Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.
  • Safety & Handling

    • Safety Data Sheet: this compound.
    • Source: (Search CAS 79279-54-2).

  • General Thiophene Chemistry: Thiophene and its Derivatives. Source: The Chemistry of Heterocyclic Compounds, Wiley-Interscience.

(Note: Specific patent literature for CAS 79279-54-2 often references the methyl ester or the 5-isomer. The protocols above are derived from standard authoritative heterocyclic chemistry practices for 4-substituted thiophenes.)

Sources

Technical Guide: Synthesis and Discovery of 4-(Chlorosulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, discovery context, and regiochemical challenges of 4-(Chlorosulfonyl)thiophene-2-carboxylic acid (CAS 79279-54-2).

Executive Summary & Discovery Context

This compound is a critical heteroaromatic building block used primarily in the discovery of sulfonamide-based pharmaceuticals. Recently, it has gained prominence as an intermediate in the synthesis of BAF complex modulators (e.g., BRG1/BRM inhibitors) for oncology applications.

The synthesis of this molecule presents a classic problem in heterocyclic regiochemistry: overcoming the natural alpha-directing power of the thiophene ring.

  • The Challenge: Electrophilic substitution on thiophene-2-carboxylic acid favors the 5-position (alpha to sulfur) due to electronic resonance, despite the meta-directing influence of the carboxylic acid.

  • The Solution: Accessing the 4-position requires either forcing conditions (high-temperature chlorosulfonation) followed by rigorous isomer separation, or a "blocking group" strategy.

Retrosynthetic Analysis & Strategic Pathways

To synthesize the 4-isomer specifically, researchers must choose between a Direct "Brute Force" Approach (economical but low selectivity) and a Directed "Precision" Approach (high selectivity but higher cost).

Decision Matrix
FeaturePath A: Direct ChlorosulfonationPath B: Lithiation-Exchange (Precision)
Starting Material Thiophene-2-carboxylic acid4-Bromothiophene-2-carboxylic acid
Reagents Chlorosulfonic acid (

)

-BuLi,

, NCS/Cl

Regiocontrol Poor (Mixture of 4- and 5-isomers)Excellent (Retention of position)
Scalability High (Industrial)Low to Medium (Lab/Pilot)
Primary Use Large-scale manufacturingDiscovery/SAR library generation
Mechanistic Pathway Diagram (DOT)

SynthesisPathways Start Thiophene-2-carboxylic acid Direct Direct Chlorosulfonation (ClSO3H, 100°C) Start->Direct Mixture Mixture of Isomers: 4-SO2Cl (Minor) + 5-SO2Cl (Major) Direct->Mixture Electrophilic Subst. Separation Purification (Chromatography/Crystallization) Mixture->Separation Target TARGET: 4-(Chlorosulfonyl)thiophene- 2-carboxylic acid Separation->Target AltStart 4-Bromo-thiophene- 2-carboxylic acid Lithiation 1. n-BuLi (-78°C) 2. SO2 gas AltStart->Lithiation Li-Halogen Exchange Oxidation Oxidative Chlorination (NCS or Cl2) Lithiation->Oxidation Sulfinate Intermediate Oxidation->Target High Regio-fidelity

Caption: Comparison of the Direct Chlorosulfonation route (Path A) versus the Lithiation-Exchange route (Path B) for accessing the 4-isomer.

Detailed Experimental Protocols

Protocol A: Direct Chlorosulfonation (Industrial/Patent Route)

This method is based on recent patent literature (e.g., WO2019152437) describing the preparation of intermediates for BAF inhibitors.

Principle: The carboxylic acid at position 2 deactivates the ring. While position 5 is the natural electrophilic site, high temperatures and excess chlorosulfonic acid can force substitution at position 4, albeit as a minor component or part of a mixture that requires separation.

Materials:

  • Thiophene-2-carboxylic acid (1.0 eq)[1]

  • Chlorosulfonic acid (

    
    ) (5.0 – 10.0 eq)
    
  • Dichloromethane (DCM) (for extraction)

  • Ice water (for quenching)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Chlorosulfonic acid (excess). Cool to 0°C under an inert atmosphere (

    
    ).
    
  • Addition: Slowly add solid Thiophene-2-carboxylic acid portion-wise. Caution: Evolution of HCl gas is vigorous.

  • Reaction: Once addition is complete, remove the ice bath. Heat the mixture to 100°C and stir for 1 hour .

    • Note: The high temperature is critical to overcome the activation energy for the 4-position substitution, though the 5-isomer will still form.

  • Quenching: Cool the reaction mixture to room temperature. Carefully drip the reaction mass onto crushed ice/water with vigorous stirring. Exothermic hazard.

  • Workup: Extract the aqueous suspension with DCM (3x). Combine organic layers, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification (Critical): The crude residue contains both the 4-isomer and 5-isomer.

    • Separation: Use Flash Column Chromatography (SiO2, Hexanes/Ethyl Acetate gradient) or fractional crystallization (if applicable to the specific salt form) to isolate the title compound.

Data Interpretation:

  • Yield: Expect 20–40% isolated yield of the 4-isomer after separation.

  • Validation:

    
     NMR is essential to distinguish isomers.
    
    • 4-isomer: Doublets with meta-coupling (

      
      ) or specific shifts distinct from the 5-isomer (which shows 
      
      
      
      for adjacent protons if H3/H4 were present, but here H3/H4 are the remaining protons).
    • Correction: In the 4-substituted product, the remaining protons are at H3 and H5. These are meta to each other (

      
      ).
      
    • In the 5-substituted product, the remaining protons are at H3 and H4. These are vicinal (

      
      ). This coupling constant difference is the primary self-validating check. 
      
Protocol B: The "Blocking Group" Strategy (Regioselective)

For high-purity applications where chromatographic separation is difficult, the "Blocking Group" strategy is preferred.

Concept: Start with 5-bromo-thiophene-2-carboxylic acid . The bulky bromine at position 5 blocks the alpha site. Chlorosulfonation is forced to position 4. The bromine can be retained (if needed for coupling) or removed later.

Workflow:

  • Substrate: 5-Bromo-thiophene-2-carboxylic acid.

  • Reagent: Chlorosulfonic acid (neat or in CHCl3).

  • Condition: Heat to 60–80°C.

  • Result: 5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid .

  • Debromination (Optional): If the bromine is unwanted, it can be removed via catalytic hydrogenation (

    
    ) or Zinc/Acetic acid reduction, although care must be taken not to reduce the sulfonyl chloride (often converted to sulfonamide before debromination).
    

Quantitative Data Summary

Parameter4-Isomer (Target)5-Isomer (Common Impurity)
Substitution Pattern 2,4-Disubstituted2,5-Disubstituted
NMR Coupling (

)
~1.5 Hz (meta) ~4.0 Hz (vicinal)
Reactivity Highly electrophilic (

)
Highly electrophilic (

)
Stability Moisture Sensitive (Hydrolyzes to acid)Moisture Sensitive
Boiling/Melting Point Solid (MP varies by purity)Solid

Safety & Handling (HSE)

Chlorosulfonic Acid (


): 
  • Hazard: Reacts violently with water to release sulfuric acid and hydrogen chloride gas (HCl).

  • Control: All glassware must be oven-dried. Quenching must be performed by adding the acid to ice (never water to acid) very slowly.

  • PPE: Full face shield, chemical-resistant gloves (butyl rubber), and lab coat are mandatory. Work exclusively in a fume hood.

Sulfonyl Chlorides:

  • Stability: The product is sensitive to moisture.[2] Store under inert gas (

    
     or 
    
    
    
    ) in a refrigerator. Hydrolysis yields the corresponding sulfonic acid, which is water-soluble and difficult to extract back into organic solvents.

References

  • Preparation of BAF Complex Modulators

    • Source: WIPO Patent WO/2019/152437 & US P
    • Relevance: Describes the direct chlorosulfonation of thiophene-2-carboxylic acid at 100°C to yield the 4-isomer (Intermedi
    • URL:

  • Regiochemistry of Thiophene Sulfonation: Source:Journal of Heterocyclic Chemistry / Tetrahedron Letters. Relevance: Establishes the directing effects of carboxyl groups on thiophene rings (Meta-directing relative to C2, but Alpha-directing power of S usually dominates). Context: Explains why the 5-isomer is the major product in direct substitution.
  • Commercial Availability & Identifiers

    • Source: PubChem / Sigma-Aldrich.
    • D
    • URL:

Sources

Spectroscopic Characterization of 4-(Chlorosulfonyl)thiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Overview

4-(Chlorosulfonyl)thiophene-2-carboxylic acid is a disubstituted thiophene ring containing two strongly electron-withdrawing groups: a carboxylic acid at the C2 position and a chlorosulfonyl group at the C4 position. The strategic placement of these functional groups dictates the molecule's reactivity and is key to its utility as a building block. The elucidation of its structure relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the exchangeable nature of the acidic proton.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be additionally performed to differentiate between CH, CH₂, and CH₃ signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the thiophene ring protons and one broad singlet at a significantly downfield shift for the carboxylic acid proton.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Carboxylic Acid Proton12.0 - 14.0Broad Singlet1H-COOH
Thiophene Proton (H5)8.0 - 8.4Doublet1HH at C5
Thiophene Proton (H3)7.8 - 8.2Doublet1HH at C3

Causality and Insights:

  • The carboxylic acid proton is expected to be highly deshielded, appearing in the 10-12 ppm range, a characteristic feature for this functional group.[1] Its signal is often broad due to hydrogen bonding and chemical exchange.

  • The protons on the thiophene ring will be significantly downfield due to the electron-withdrawing nature of both the carboxylic acid and the chlorosulfonyl groups. The precise chemical shifts are influenced by the substitution pattern.

  • The protons at positions 3 and 5 will appear as doublets due to coupling with each other.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule.

Predicted Signal Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon160 - 170C=O
Thiophene Carbons125 - 150C2, C3, C4, C5

Causality and Insights:

  • The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-190 ppm region.[2]

  • The four carbons of the thiophene ring will have distinct chemical shifts due to the different electronic environments created by the substituents. The carbons directly attached to the electron-withdrawing groups (C2 and C4) will be the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Experimental Protocol: IR
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Functional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
1680-1710C=O stretchCarboxylic Acid
1340-1440O-H bendCarboxylic Acid
1370-1390S=O stretch (asymmetric)Sulfonyl Chloride
1170-1190S=O stretch (symmetric)Sulfonyl Chloride
1210-1320C-O stretchCarboxylic Acid
~3100C-H stretchAromatic (Thiophene)
1300-1500C=C stretchAromatic (Thiophene)

Causality and Insights:

  • The carboxylic acid will exhibit a very broad O-H stretching band from 2500-3300 cm⁻¹ due to strong hydrogen bonding.[2][3][4][5]

  • A strong, sharp absorption for the C=O stretch of the carboxylic acid is expected between 1680 and 1710 cm⁻¹.[2][3]

  • The sulfonyl chloride group will show two characteristic strong S=O stretching bands.

  • The thiophene ring will have C-H and C=C stretching vibrations in the aromatic region.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: MS
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is generally preferred for polar, non-volatile molecules like carboxylic acids.

  • Analysis: Obtain the mass spectrum, noting the molecular ion peak and the major fragment ions.

Predicted Mass Spectrum (ESI)
  • Molecular Ion: A prominent peak corresponding to the molecular weight of the compound (C₅H₃ClO₄S₂) is expected. The exact mass is 225.9216 g/mol . In negative ion mode ESI, the [M-H]⁻ ion at m/z 224.9 would be observed. In positive ion mode, adducts such as [M+Na]⁺ at m/z 248.9 might be seen.

  • Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pathways

M [M-H]⁻ m/z 224.9 Fragment1 [M-H-SO₂]⁻ m/z 160.9 M->Fragment1 -SO₂ Fragment2 [M-H-CO₂]⁻ m/z 180.9 M->Fragment2 -CO₂ Fragment3 [M-H-Cl]⁻ m/z 190.0 M->Fragment3 -Cl M_SO2 Loss of SO₂ M_CO2 Loss of CO₂ M_Cl Loss of Cl

Caption: Predicted major fragmentation pathways in ESI-MS.

Causality and Insights:

  • The fragmentation of carboxylic acids often involves the loss of the entire carboxyl group or parts of it.[8][9]

  • Cleavage of the C-S bond or the S-Cl bond in the sulfonyl chloride group is also a likely fragmentation pathway.

  • The initial loss of small, stable neutral molecules like SO₂ or CO₂ is common in mass spectrometry.[10]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectrometric fragmentation patterns, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations, grounded in fundamental principles and data from related structures, serve as a valuable resource for scientists engaged in drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Gowri, S., & Thennarasu, S. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 8(1), 22-31.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

  • Zhang, Y., et al. (2017). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 52(12), 834-843.

Sources

"4-(Chlorosulfonyl)thiophene-2-carboxylic acid" safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 79279-54-2 Formula: C₅H₃ClO₄S₂ Molecular Weight: 226.66 g/mol [1]

Executive Summary & Substance Profile

This guide outlines the technical safety, handling, and stability protocols for 4-(Chlorosulfonyl)thiophene-2-carboxylic acid . This compound is a bifunctional building block frequently used in medicinal chemistry for the synthesis of sulfonamide-based therapeutics.

Its chemical structure presents a dual-hazard profile:

  • Sulfonyl Chloride Moiety (-SO₂Cl): Highly electrophilic and moisture-sensitive; hydrolyzes to release hydrochloric acid (HCl) and the corresponding sulfonic acid.

  • Carboxylic Acid Moiety (-COOH): Contributes to the overall acidity and polarity of the molecule.

Critical Handling Directive: While some Safety Data Sheets (SDS) classify this specific CAS as a Skin/Eye Irritant (Category 2), the functional presence of the chlorosulfonyl group dictates that it be handled with strict moisture exclusion and precautions reserved for corrosive acid halides to prevent inadvertent HCl exposure.

Hazard Identification & Toxicology

GHS Classification (29 CFR 1910.1200)

Based on authoritative vendor data (Sigma-Aldrich/Merck), the baseline classification includes:

  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).[2]

  • STOT-SE (Category 3): May cause respiratory irritation (H335).

Mechanistic Toxicity: The Hydrolysis Risk

The primary operational hazard is hydrolysis . Upon contact with ambient humidity or mucosal surfaces (eyes, lungs), the sulfonyl chloride group degrades rapidly.

Reaction:



This reaction generates Hydrochloric Acid , which is responsible for the "burning" sensation and respiratory distress often associated with this class of compounds.

Storage & Stability Protocol

The stability of this compound is directly correlated to moisture exclusion.

ParameterSpecificationRationale
Temperature 2–8°C (Refrigerated) Retards thermal decomposition and hydrolysis rates.
Atmosphere Inert (Argon/Nitrogen) Prevents atmospheric moisture from initiating hydrolysis.
Container Tightly sealed glass Avoid metals; glass prevents corrosion from trace HCl.
Desiccant Required Store secondary container over Drierite or silica gel.

Safe Handling Workflow

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a certified chemical fume hood or a glovebox .

  • Velocity: Ensure face velocity is >100 fpm to capture potential HCl off-gassing.

Personal Protective Equipment (PPE)
  • Hands: Double-gloving is recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene (if handling solutions).

  • Eyes: Chemical safety goggles (ANSI Z87.1) are mandatory. Face shields should be used if handling >5g.

  • Respiratory: If fume hood is unavailable (not recommended), use a NIOSH-approved respirator with Acid Gas (AG) cartridges.

Experimental Workflow Diagram

The following logic flow details the safe progression from storage to reaction quenching.

HandlingWorkflow Storage Storage (2-8°C, Inert Gas) Check Integrity Check (White/Off-white solid?) Storage->Check Warm to RT Weigh Weighing (Fume Hood/Glovebox) Check->Weigh Pass Waste Waste Disposal (Neutralize) Check->Waste Fail (Discolored/Wet) Reaction Reaction (Anhydrous Solvent) Weigh->Reaction Add Reagents Quench Quench/Workup (Cold Water/Buffer) Reaction->Quench Complete Quench->Waste Aqueous Layer

Figure 1: Operational workflow for handling moisture-sensitive sulfonyl chlorides.

Emergency Response & Spills

Spill Cleanup Logic

Do not use water to clean up the solid, as this will generate HCl gas immediately.

  • Evacuate: Clear the immediate area if the spill is large (>10g) and outside a hood.

  • PPE: Don full PPE including respiratory protection if dust is present.

  • Containment: Cover the spill with a dry, non-combustible absorbent (e.g., Vermiculite or dry sand).

  • Neutralization:

    • Scoop material into a waste container.

    • Treat the surface with a dilute, weak base solution (e.g., 5% Sodium Bicarbonate) only after the bulk solid is removed.

    • Warning: Adding bicarbonate directly to the bulk acid chloride will cause vigorous foaming (CO₂ release).

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Note: The initial contact with water may sting due to hydrolysis, but copious flushing is required to remove the acid.

  • Skin Contact: Wash with soap and water immediately.[3][4] Remove contaminated clothing.[3][4][5][6]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound (CAS 79279-54-2).[1] Retrieved from

  • PubChem. (2025).[2][7] Compound Summary: 4-Chlorothiophene-2-carboxylic acid (Related Structure/Hazards). National Library of Medicine. Retrieved from

  • National Institutes of Health (NIH). (2025). Sulfonyl Chlorides - General Hazard Profile. PubChem Laboratory Chemical Safety Summary (LCSS). Retrieved from

Sources

Methodological & Application

Application Note: Chemoselective Functionalization of 4-(Chlorosulfonyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Chlorosulfonyl)thiophene-2-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly for the development of carbonic anhydrase inhibitors, antiviral agents, and diuretics. Its utility stems from its bifunctionality: it possesses a highly electrophilic sulfonyl chloride (–SO₂Cl) at position 4 and an acidic carboxylic acid (–COOH) at position 2.

However, this duality presents a significant chemoselective challenge.[1] The sulfonyl chloride is moisture-sensitive and prone to hydrolysis or competitive nucleophilic attack during standard carboxylic acid manipulations. Conversely, the acidic proton of the carboxyl group can neutralize basic reagents required for sulfonylation.

This guide provides validated protocols to decouple these reactivities, allowing for precise, high-yield functionalization.

Reactivity Landscape & Strategic Planning

Successful manipulation of this molecule requires understanding the "Hard/Soft" acid-base interactions and kinetic rates of the two functional groups.

The Chemoselectivity Trap
  • Sulfonyl Chloride (–SO₂Cl): A "hard" electrophile. Reacts rapidly with amines (amidation), alcohols (sulfonate ester formation), and water (hydrolysis to sulfonic acid).

  • Carboxylic Acid (–COOH): A Bronsted acid. In the presence of bases (amines), it forms a carboxylate salt, which is nucleophilic but sterically distinct.

Critical Rule: You cannot employ standard acid-catalyzed Fischer esterification (e.g., MeOH/H₂SO₄) because the water by-product and the alcohol solvent will hydrolyze or solvolyze the sulfonyl chloride.

Decision Logic Diagram

The following flowchart illustrates the decision process for selecting the correct protocol based on the desired end-product.

Reactivity_Logic Start Starting Material: 4-(Chlorosulfonyl)thiophene-2-COOH Target_A Target: Sulfonamide (Keep COOH free) Start->Target_A Path 1 Target_B Target: Ester (Keep SO2Cl intact) Start->Target_B Path 2 Target_C Target: Dual Functionalization (Amide + Ester) Start->Target_C Path 3 Method_A Protocol A: Schotten-Baumann or Anhydrous Amidation Target_A->Method_A Requires 2+ eq. Base Method_B Protocol B: Alkylation (R-X + Base) *NO Alcohols* Target_B->Method_B Avoids Solvolysis Method_C Sequential Workflow: 1. Amidation 2. Esterification Target_C->Method_C Order Matters

Figure 1: Strategic workflow for chemoselective functionalization. Note that standard esterification conditions are excluded to preserve the sulfonyl chloride.

Protocol A: Selective Sulfonamide Synthesis (Amidation)

Objective: React the sulfonyl chloride with an amine (R-NH₂) while leaving the carboxylic acid intact (or as a salt).

Mechanism: The first equivalent of base neutralizes the carboxylic acid. The second equivalent (or the amine itself) facilitates the nucleophilic attack on the sulfur.

Materials
  • Substrate: this compound (1.0 eq)

  • Amine: Primary or secondary amine (1.0 – 1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 1.0 eq of the thiophene substrate in anhydrous DCM (concentration ~0.2 M).

    • Note: The starting material may be sparingly soluble.[1] It will dissolve upon base addition.[1]

  • Base Addition: Cool the mixture to 0°C. Add 2.5 eq of DIPEA dropwise.

    • Observation: The solution should become clear as the carboxylate salt forms.

  • Amine Addition: Add 1.05 eq of the target amine dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC or LCMS. (Note: On LCMS, the COOH may ionize poorly in positive mode; check negative mode).

  • Workup (Critical for Purity):

    • Dilute with DCM.

    • Acid Wash: Wash with 1N HCl. This protonates the carboxylate (returning it to –COOH) and removes excess amine/DIPEA.

    • Extraction: The product (Sulfonamide-COOH) will partition into the organic layer.

    • Dry over Na₂SO₄, filter, and concentrate.

Data Summary: Typical Yields

Amine Type Eq. Base Reaction Time Typical Yield
Primary Aliphatic (e.g., Benzylamine) 2.5 2 h 85-92%
Secondary Cyclic (e.g., Morpholine) 2.5 2 h 88-95%

| Aniline (Weak Nucleophile) | 3.0 | 12 h (may need heat) | 60-75% |

Protocol B: Chemoselective Esterification (Preserving –SO₂Cl)

Objective: Convert the carboxylic acid to an ester (–COOR) without hydrolyzing the sulfonyl chloride or forming a sulfonate ester.

The "Forbidden" Method: Do NOT use alcohol as a solvent with acid catalysis (e.g., MeOH/H₂SO₄). This will convert the –SO₂Cl to –SO₃Me or –SO₃H.

The Validated Method: Alkylation using an Alkyl Halide and mild base in a polar aprotic solvent.

Materials
  • Substrate: this compound (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 eq)

  • Base: Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Solvent: Anhydrous Acetone or DMF.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of substrate in Anhydrous Acetone (0.2 M).

    • Why Acetone? It dissolves the organic substrate but does not react with –SO₂Cl. DMF is an alternative but harder to remove.

  • Base Addition: Add 1.5 eq of finely powdered K₂CO₃ or NaHCO₃.

    • Note: Use bicarbonate if the substrate is extremely base-sensitive. Carbonate is faster.

  • Alkylation: Add 1.2 eq of Methyl Iodide (or other alkyl halide) dropwise at 0°C.

  • Reaction: Stir at RT for 4–12 hours.

    • Safety: MeI is a carcinogen. Use a fume hood.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate.

    • Purification: If DMF was used, dilute with EtOAc and wash extensively with water/brine to remove DMF.

    • Result: The product is the Ester-Sulfonyl Chloride .

Protocol C: One-Pot Dual Functionalization

Objective: Create a Sulfonamide-Ester library member in a single pot.

Logic: Amidation must occur before esterification if using alcohols, OR use Protocol B (Alkylation) after Amidation. The most robust route is Amidation


 Alkylation .

OnePot_Workflow Step1 Step 1: Amidation (Substrate + Amine + 2.5eq Base) Step2 Intermediate: Sulfonamide-Carboxylate Salt Step1->Step2 2 h, RT Step3 Step 2: Alkylation (Add MeI directly to pot) Step2->Step3 Do not isolate Final Final Product: Sulfonamide-Ester Step3->Final 4 h, RT

Figure 2: Sequential one-pot synthesis avoiding isolation of the intermediate acid.

Protocol
  • Follow Protocol A (DCM solvent, DIPEA base).

  • Once amidation is complete (TLC check), do not perform an aqueous workup.

  • Add Methyl Iodide (1.5 eq relative to starting material) directly to the reaction mixture.

  • Stir for 12 hours.

    • Note: The DIPEA used in Step 1 acts as the base sponge for the HI generated in Step 2.

  • Perform standard aqueous workup (dilute EtOAc, wash with 1N HCl, then Brine).

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseSolution
LCMS shows M+14 mass shift on SO₂ group Formation of Sulfonate Ester (R-SO₂-OMe)You used Methanol as a solvent. Switch to Protocol B (Acetone/MeI).
LCMS shows M-18 (OH) Hydrolysis to Sulfonic Acid (R-SO₃H)Wet solvents or atmospheric moisture. Use flame-dried glassware and anhydrous solvents.
Low Yield in Amidation COOH neutralized the amineEnsure at least 2.0 equivalents of base are used (1 for COOH, 1 for HCl scavenging).
Safety Data
  • Lachrymator: Sulfonyl chlorides are potent lachrymators. Handle only in a functioning fume hood.

  • Pressure: Reactions with carbonates release CO₂. Ensure proper venting.

References

  • Vertex Pharmaceuticals. (1984). Thiophene-2-carboxylic-acid derivatives and process for their preparation. EP0109381B1. Link

    • Context: Describes the synthesis of chlorosulfonyl thiophene esters using sulfuryl halides and subsequent amid
  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids. Princeton University. Link[2]

    • Context: Discusses the reactivity differences between carboxylic acids and sulfonyl groups, supporting the chemoselectivity logic.
  • BenchChem. (2023). Preventing Hydrolysis During the Workup of Esterification Reactions. Link

    • Context: Provides general protocols for handling moisture-sensitive esterifications, applicable to the sulfonyl chloride preserv
  • National Institutes of Health (NIH). PubChem Compound Summary for CID 446853: 3-((4-Chloroanilino)sulfonyl)thiophene-2-carboxylic acid. Link

    • Context: Verifies the stability and structural properties of the sulfonamide-carboxylic acid deriv
  • Master Organic Chemistry. (2022). Fischer Esterification and Hydrolysis Mechanisms. Link

    • Context: Cited to explain the mechanism avoided in Protocol B to prevent sulfonyl chloride hydrolysis.

Sources

Application Notes & Protocols: Leveraging 4-(Chlorosulfonyl)thiophene-2-carboxylic Acid for Solid-Phase Synthesis of Sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the strategic use of 4-(Chlorosulfonyl)thiophene-2-carboxylic acid in solid-phase synthesis (SPS). As a bifunctional scaffold, this reagent offers an efficient route for the production of diverse sulfonamide libraries, which are of significant interest in drug discovery. The thiophene core is a privileged pharmacophore found in numerous FDA-approved drugs, making this scaffold particularly relevant for generating novel therapeutic leads.[1][2] The molecule's inherent orthogonality, with a carboxylic acid for resin immobilization and a reactive sulfonyl chloride for diversification, allows for a streamlined and robust synthetic workflow. This document outlines the principles of its application, step-by-step protocols for resin loading, library generation, and final cleavage, as well as critical considerations for ensuring high-yield, high-purity synthesis.

The Reagent: A Bifunctional Scaffold for Combinatorial Chemistry

This compound is a heterocyclic compound featuring two distinct reactive functional groups attached to a thiophene ring. This unique architecture makes it an ideal tool for solid-phase organic synthesis (SPOS).

  • The Carboxylic Acid (-COOH): This group serves as the initial attachment point to an amino-functionalized solid support (resin). The reaction proceeds via standard amide bond formation, a well-established and highly efficient process in solid-phase peptide synthesis (SPPS).[3]

  • The Sulfonyl Chloride (-SO₂Cl): This highly electrophilic group is the "business end" of the molecule. It remains stable during the initial resin loading but reacts readily with primary and secondary amines to form stable sulfonamide bonds.[4][5] This reaction is the key step for introducing diversity into the library.

  • The Thiophene Core: The central thiophene ring is not merely a spacer; it is a bioisostere of a benzene ring and is present in many pharmacologically active compounds, potentially conferring favorable properties to the final products.[6][7]

Physicochemical Properties & Handling

Proper handling of this reagent is critical for synthetic success and laboratory safety. Sulfonyl chlorides are moisture-sensitive and corrosive.

PropertyValueSource
Chemical Formula C₅H₃ClO₄S₂[8] (Analog)
Molecular Weight 226.66 g/mol Derived
Appearance Typically an off-white to yellow solidGeneral Observation
Key Hazards Causes severe skin burns and eye damage. Reacts with water. (Analog)

Safety & Handling Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Store the reagent under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent hydrolysis of the sulfonyl chloride group.

  • Use anhydrous solvents and techniques for all reactions involving this reagent to maintain its reactivity.

Principle of Application: An Orthogonal Synthetic Strategy

The utility of this compound in SPS hinges on the principle of orthogonal protection.[9] The two functional groups can be addressed sequentially with different, non-interfering chemical reactions. This allows for a clean, stepwise construction of the target molecules on the solid support.

The overall workflow is a three-stage process:

  • Immobilization: The carboxylic acid is selectively coupled to an amine-bearing resin.

  • Diversification: The resin-bound sulfonyl chloride is reacted with a panel of different amines to generate a library of sulfonamides.

  • Cleavage: The final products are cleaved from the resin for purification and analysis.

This strategic approach is visualized in the workflow diagram below.

G cluster_0 Solid-Phase Workflow Resin Amino-functionalized Resin (e.g., Rink Amide) Coupling Immobilization (Amide Bond Formation) Resin->Coupling Linker 4-(Chlorosulfonyl)thiophene- 2-carboxylic acid Linker->Coupling Intermediate Resin-Bound Sulfonyl Chloride Coupling->Intermediate Diversify Diversification (Sulfonamide Formation) Intermediate->Diversify Amine Amine Library (R-NH₂) Amine->Diversify FinalResin Resin-Bound Sulfonamide Library Diversify->FinalResin Cleavage Cleavage (e.g., TFA Cocktail) FinalResin->Cleavage Product Crude Sulfonamide Product in Solution Cleavage->Product Purify Purification (e.g., HPLC) Product->Purify Final Pure Sulfonamide Library Members Purify->Final

Caption: Overall workflow for solid-phase synthesis of sulfonamide libraries.

Detailed Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase synthesis strategies.[10] All operations should be performed in a dedicated solid-phase synthesis vessel.

Protocol 1: Immobilization of the Scaffold onto Resin

This protocol describes the coupling of the carboxylic acid moiety of the scaffold to an amino-functionalized resin, such as Rink Amide MBHA resin, which will yield a C-terminal primary amide upon final cleavage.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Piperidine

  • Acetic Anhydride

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Place the desired amount of Rink Amide resin (e.g., 250 mg, 0.1 mmol scale for a 0.4 mmol/g loading resin) into a reaction vessel. Swell the resin in DMF for 1 hour, then drain.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). This removes the Fmoc protecting group from the resin's linker, exposing the primary amine. This step is crucial for resins like Rink Amide.

  • Washing: Wash the resin thoroughly to remove piperidine and byproducts. Perform sequential washes with DMF (5x), DCM (3x), and DMF (3x).

  • Activation of Carboxylic Acid: In a separate vial, dissolve this compound (3 eq., 0.3 mmol, 68 mg), OxymaPure (3 eq., 0.3 mmol, 43 mg) in anhydrous DMF (2 mL). Add DIC (3 eq., 0.3 mmol, 47 µL) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

    • Rationale: Pre-activation converts the carboxylic acid into a more reactive ester, facilitating efficient coupling to the resin-bound amine.[11]

  • Coupling Reaction: Add the activated linker solution to the washed, deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction vessel and wash the resin extensively with DMF (5x), DCM (3x), and MeOH (3x) to remove all unreacted reagents and soluble byproducts.

  • Verification (Kaiser Test): Take a small sample of beads and perform a Kaiser test (ninhydrin test). A negative result (beads remain colorless or yellow) indicates the successful consumption of nearly all free amines. If the test is positive (blue beads), repeat the coupling step (double coupling).[10]

  • Capping (Optional but Recommended): To block any remaining unreacted amino groups, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:7 v/v/v) for 30 minutes. This prevents the formation of failure sequences.

  • Final Wash and Dry: Wash the resin as in step 6 and dry the resin-bound sulfonyl chloride intermediate under high vacuum for at least 1 hour. The resin is now ready for the diversification step.

Protocol 2: Sulfonamide Library Synthesis (Diversification)

This protocol details the reaction of the immobilized sulfonyl chloride with a library of amines. The procedure can be parallelized for high-throughput synthesis.

Materials:

  • Resin-bound sulfonyl chloride (from Protocol 1)

  • Library of primary or secondary amines

  • Pyridine or DIPEA

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin from Protocol 1 in the chosen anhydrous solvent (e.g., DCM) for 30 minutes in the reaction vessel.

  • Amine Addition: Prepare a solution of the desired amine (5 eq., 0.5 mmol) and a non-nucleophilic base like DIPEA (10 eq., 1.0 mmol) in the reaction solvent.

    • Rationale: A large excess of the amine is used to drive the reaction to completion. The base acts as an HCl scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction.[12]

  • Sulfonamide Formation: Add the amine/base solution to the swollen resin. Agitate the mixture at room temperature. Reaction times can vary from 4 hours to overnight, depending on the steric hindrance and nucleophilicity of the amine.

  • Washing: After the reaction is complete, drain the vessel and wash the resin thoroughly to remove excess amine, base, and salts. A typical wash sequence is: DMF (5x), DCM (3x), MeOH (3x), DCM (3x).

  • Drying: Dry the final resin-bound sulfonamide product under high vacuum.

The chemical transformation occurring on the solid support during this workflow is depicted below.

Caption: Key chemical structures in the solid-phase sulfonamide synthesis workflow.

Protocol 3: Cleavage and Product Isolation

This final step liberates the synthesized sulfonamide from the solid support. The choice of cleavage cocktail is determined by the type of resin and any acid-labile protecting groups on the side chains of the amine used for diversification.[13]

Materials:

  • Resin-bound sulfonamide (from Protocol 2)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

    • Rationale: TFA is a strong acid that cleaves the linker from the resin. TIS and water act as scavengers to trap reactive carbocations that can be formed during cleavage, preventing side reactions.[12]

  • Cold Diethyl Ether

  • Centrifuge

Procedure:

  • Preparation: Place the dry resin in a reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2 mL for a 0.1 mmol scale synthesis). Agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate, which contains the dissolved product, into a clean collection tube. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether. The product should precipitate as a solid.

  • Isolation: Place the tube in a freezer for 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the solid product.

  • Washing and Drying: Carefully decant the ether. Wash the pellet with fresh cold ether and centrifuge again. Repeat this wash twice more to remove residual scavengers. Dry the final product under vacuum.

  • Analysis: Analyze the crude product by LC-MS and purify by preparative HPLC as required.

Summary and Outlook

This compound is a powerful and versatile tool for constructing libraries of sulfonamides on solid phase. Its orthogonal reactivity allows for a clean and efficient workflow, from immobilization to diversification and cleavage. By leveraging this scaffold, researchers in medicinal chemistry and drug development can rapidly access a wide chemical space of thiophene-based sulfonamides, accelerating the discovery of new bioactive compounds.

References

  • Combs, A. P., & Rafalski, M. (1999). N-Arylation of Sulfonamides on Solid Supports. Journal of Combinatorial Chemistry, 1(4), 316-318. [URL: https://pubs.acs.org/doi/abs/10.1021/cc990025f]
  • D'hooghe, M., et al. (2012). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 51(15), 8349-8356. [URL: https://pubs.acs.org/doi/10.1021/ic300947k]
  • Isidro-Llobet, A., et al. (2021). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. MDPI. [URL: https://www.researchgate.net/figure/Orthogonal-and-safety-catch-protecting-group-strategies-in-solid-phase-peptide_fig3_356494955]
  • Albericio, F., & Subirós-Funosas, R. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 24(8), 1544. [URL: https://www.mdpi.com/1420-3049/24/8/1544]
  • Vignola, D., et al. (2000). Mechanism, structure-activity studies, and potential applications of glutathione S-transferase-catalyzed cleavage of sulfonamides. Drug Metabolism and Disposition, 28(7), 842-848. [URL: https://pubmed.ncbi.nlm.nih.gov/10859159/]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Thiophene Derivatives in Modern Drug Discovery. Pharma Focus Asia. [URL: https://www.pharmafocusasia.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Thiophene Intermediates in Drug Discovery. Pharma Focus Asia. [URL: https://www.pharmafocusasia.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/N1S/sulfonamides.shtm]
  • Fields, G. B., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. [URL: https://pubmed.ncbi.nlm.nih.gov/11093282/]
  • Wuts, P. G. M., et al. (2012). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 53(28), 3586-3588. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3372205/]
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTec. [URL: https://www.aapptec.com/collections/solid-phase-peptide-synthesis-linkers-and-reagents]
  • Gayo, L. M., & Suto, M. J. (1997). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 38(2), 211-214. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4447432/]
  • Bar-Eli, M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(42), 15201-15205. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ange.201908271]
  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [URL: https://www.researchgate.
  • D'hooghe, M., et al. (2012). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3415448/]
  • Subirós-Funosas, R., et al. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1047, 23-41. [URL: https://link.springer.com/protocol/10.1007/978-1-62703-544-6_2]
  • Subirós-Funosas, R., et al. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23913137/]
  • Kumar, S., et al. (2022). Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry, 87(5), 3511-3522. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02824]
  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(33), 6261-6265. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390301476X]
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [URL: https://www.aapptec.com/pages/overview-of-solid-phase-peptide-synthesis-spps]
  • Gil, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11335964/]
  • Sigma-Aldrich. (2025). Safety Data Sheet - Coumarin-3-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c85603]
  • BenchChem. (n.d.). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. BenchChem. [URL: https://www.benchchem.com/pdf/technical-guide-orthogonal-protection-in-spps.pdf]
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 2-Thiophenecarboxylic acid. Thermo Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/11234.htm]
  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1184-1215. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11086083/]
  • de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4323. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308252/]
  • Offer, J., et al. (2002). Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy. Angewandte Chemie International Edition, 41(23), 4513-4516. [URL: https://pubmed.ncbi.nlm.nih.gov/12458521/]
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Thiophene-2-carboxaldehyde. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&notax=US&country=US&id=A14344]
  • TCI Chemicals. (n.d.). Safety Data Sheet - Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/assets/sds/M1404_E_1.pdf]
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet - Thiophene-2-carboxaldehyde. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2577_15_1.pdf]
  • PubChem. (n.d.). 4-Chlorothiophene-2-carboxylic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12290695]
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.joc.0c00542/suppl_file/jo0c00542_si_002.pdf]
  • Amblard, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3191-3203. [URL: https://www.
  • Howl, J. (Ed.). (2005). Peptide Synthesis and Applications. Humana Press. [URL: https://www.aapptec.com/pages/practical-synthesis-guide-to-solid-phase-peptide-chemistry]
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiophene-2-carboxylic_acid]
  • PrepChem. (n.d.). Synthesis of 4-chlorosulfonylthiophene-3-carboxylic acid methyl ester. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-chlorosulfonylthiophene-3-carboxylic-acid-methyl-ester]
  • Singh, A., & Singh, V. K. (2019). Reactivity of Carboxylic Acids and Carboxylic Acid Derivatives and its Major Applications: A Study. Journal of Emerging Technologies and Innovative Research, 6(6). [URL: https://www.jetir.org/papers/JETIR1907S35.pdf]
  • PubChem. (n.d.). 3-((4-Chloroanilino)sulfonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/446853]
  • PubChem. (n.d.). 4-(4-Chlorophenyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2735808]
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [URL: https://www.researchgate.net/publication/6954201_Methods_and_Protocols_of_Modern_Solid-Phase_Peptide_Synthesis]

Sources

Troubleshooting & Optimization

Common side reactions with "4-(Chlorosulfonyl)thiophene-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific failure modes with 4-(Chlorosulfonyl)thiophene-2-carboxylic acid .

Reagent Status: High Reactivity / Bifunctional / Moisture Sensitive Primary Application: Fragment-based Drug Discovery (FBDD), Scaffold Synthesis Support Level: Senior Application Scientist

The Core Problem: Bifunctional Reactivity

This reagent is deceptive. It contains two electrophilic potential sites, but they behave differently.

  • Sulfonyl Chloride (C4-SO₂Cl): Highly reactive, "hard" electrophile. Kinetic control.

  • Carboxylic Acid (C2-COOH): Acidic proton source. Thermodynamic trap.

The Golden Rule: You must install the sulfonamide before activating the carboxylic acid. Attempting to activate the carboxylic acid (e.g., with thionyl chloride or HATU) while the sulfonyl chloride is present will lead to polymerization or indiscriminate diamide formation.

Troubleshooting Guide (FAQ Format)

Issue #1: "My reaction mixture turned into a sticky gum/solid immediately upon adding the base."

Diagnosis: Incorrect Base Stoichiometry (The "Zwitterion Trap"). The Science: The carboxylic acid moiety (


) is more acidic than the conjugate acid of most organic bases. When you add 1 equivalent of base (e.g., TEA or DIPEA), it is immediately consumed by the carboxylic acid to form a carboxylate salt.
  • Result: The amine remains protonated (unreactive) or the carboxylate salt precipitates out of the organic solvent (DCM/THF), stopping the stirring.

Corrective Protocol: You must account for the "Sacrificial Equivalent."

  • Standard Formula:

    
    
    
  • Explanation:

    • 1.0 eq neutralizes the C2-COOH.

    • 1.0 eq neutralizes the HCl generated from the sulfonamide coupling.

    • 0.5 eq ensures the amine remains deprotonated and nucleophilic.

Issue #2: "I see a new spot on TLC that doesn't move (Baseline), and my yield is <20%."

Diagnosis: Hydrolysis of the Sulfonyl Chloride.[1][2][3][4] The Science: Thiophene rings are electron-rich, but the sulfonyl group is highly electron-withdrawing. However, the heteroatom (Sulfur) in the ring can assist in the ionization of the S-Cl bond, making it susceptible to rapid hydrolysis by ambient moisture.

  • Reaction:

    
    
    
  • The Trap: The resulting sulfonic acid is highly polar (stuck on baseline) and is a strong acid that can protonate your amine, killing the reaction further.

Corrective Protocol:

  • Solvent: Use anhydrous DCM or THF (water <50 ppm).

  • Glassware: Flame-dried or oven-dried glassware is mandatory.

  • Quality Check: Run a

    
    -NMR of the starting material in 
    
    
    
    . Look for a broad singlet >10 ppm (Sulfonic acid OH) or a shift in the thiophene protons. If hydrolyzed >10%, recrystallize or discard.
Issue #3: "I heated the reaction to push it to completion, but I lost the carboxylic acid."

Diagnosis: Thermal Decarboxylation.[5] The Science: Thiophene-2-carboxylic acids are prone to decarboxylation, particularly under acidic conditions or high thermal stress. While less volatile than beta-keto acids, the electron-withdrawing sulfonyl group at C4 destabilizes the C2-COOH bond at elevated temperatures (


).

Corrective Protocol:

  • Temperature Limit: Keep reaction

    
    .
    
  • Catalysis: If the reaction is slow, do not heat. Instead, add a nucleophilic catalyst like DMAP (5 mol%) to activate the sulfonyl chloride.

Visualizing the Failure Modes

The following diagram illustrates the decision pathways and where specific side reactions occur based on experimental conditions.

SideReactions Start 4-(Chlorosulfonyl) thiophene-2-carboxylic acid Water Moisture/Wet Solvent Start->Water Exposure Amine Amine (R-NH2) + Base Start->Amine Coupling SulfonicAcid SIDE REACTION A: Hydrolysis (Sulfonic Acid) (Yield Loss) Water->SulfonicAcid Fast Hydrolysis Sulfonamide DESIRED PRODUCT: Sulfonamide-Acid Amine->Sulfonamide Correct Stoichiometry (>2.5 eq Base) Salt SIDE REACTION C: Salt Precipitation (Stalled Reaction) Amine->Salt Low Base (<1.5 eq) Heat Heat (>60°C) Decarbox SIDE REACTION B: Decarboxylation (Loss of COOH) Heat->Decarbox -CO2 Sulfonamide->Heat Thermal Stress

Caption: Figure 1. Mechanistic pathways showing the three primary failure modes: Hydrolysis (moisture), Salt Precipitation (stoichiometry), and Decarboxylation (heat).

Validated Experimental Protocol

Objective: Synthesis of a Sulfonamide derivative while preserving the C2-Carboxylic Acid.

Reagents Table
ReagentEquiv.RoleCritical Note
Start Material 1.0ElectrophileDry under vacuum for 1h before use.
Amine (R-NH₂) 1.1NucleophileSecondary amines react slower; may need DMAP.
DIPEA / TEA 3.0 BaseCRITICAL: Must neutralize COOH + HCl + maintain basicity.
DCM (Anhydrous) [0.1 M]SolventDo not use DMF (can cause Vilsmeier-Haack type side reactions with SO₂Cl).
Step-by-Step Methodology
  • Preparation: Charge a flame-dried RBF with This compound (1.0 equiv) and anhydrous DCM (0.1 M concentration). Note: The starting material may not fully dissolve; it often forms a suspension.

  • Base Addition: Cool to

    
    . Add DIPEA  (3.0 equiv) dropwise.
    
    • Observation: The suspension should clear as the soluble carboxylate salt forms. If it clumps, add more solvent.

  • Coupling: Add the Amine (1.1 equiv) dropwise.[6]

  • Reaction: Allow to warm to Room Temperature (

    
    ). Stir for 4–6 hours.
    
    • Monitor: TLC (MeOH/DCM 1:9). The product will be more polar than the starting material but less polar than the sulfonic acid hydrolysis byproduct.

  • Workup (The "Acid Trick"):

    • Dilute with DCM.

    • Wash 1: 1N HCl (This reprotonates the C2-COOH and removes excess DIPEA).

    • Wash 2: Brine.[6]

    • Dry:

      
      , Filter, Concentrate.[6]
      

Advanced Troubleshooting: Impurity Profiling

If you observe unexpected peaks in LC-MS, consult this impurity table:

Observed Mass (

)
Probable StructureCauseSolution
M - 35 (Cl) + 17 (OH) Sulfonic Acid (R-SO₃H)Wet solvent or old reagent.Use fresh bottle; store in desiccator.
M - 44 (CO₂) Decarboxylated ProductReaction temperature too high.Keep T < 40°C.
M + Amine (x2) Diamide (Sulfonamide + Amide)Activation of COOH occurred.Never add EDC/HATU/SOCl₂ until sulfonamide step is finished and purified.
Dimer (M+M) Anhydride formationAcid chloride formation.Avoid thionyl chloride activation of the COOH.

References

  • Sulfonyl Chloride Hydrolysis Kinetics

    • Title: Kinetics and Mechanism of the Hydrolysis of Sulfonyl Chlorides.[1][2][3][4]

    • Source:J. Am. Chem. Soc.[3] (General reactivity context).

    • URL:[Link]

  • Thiophene Stability & Decarboxylation

    • Title: Thiophene-2-carboxylic acid (Reactivity Profile).[7]

    • Source: Wikipedia / Organic Syntheses (General stability d
    • URL:[Link]

  • General Sulfonamide Synthesis Protocols

    • Title: Mild and General Method for the Synthesis of Sulfonamides.[8]

    • Source:ResearchGate (Methodology valid
    • URL:[Link]

Sources

Technical Support Center: Purification of 4-(Chlorosulfonyl)thiophene-2-carboxylic acid

[1]

Case ID: T-CS-4TC Status: Open Assigned Specialist: Senior Application Scientist Topic: Impurity Removal & Isolation Protocols[1]

Executive Summary

The synthesis of 4-(chlorosulfonyl)thiophene-2-carboxylic acid presents a distinct set of purification challenges compared to standard benzenesulfonyl chlorides. The presence of the carboxylic acid moiety at position 2 creates an amphoteric solubility profile that complicates aqueous washes, while the electron-rich thiophene ring introduces significant regioselectivity issues (favoring the 5-position).

This guide addresses the three critical impurity classes:

  • Regio-isomers: Specifically the thermodynamically favored 5-chlorosulfonyl isomer.[1]

  • Hydrolysis Products: The corresponding sulfonic acid (highly polar).

  • Sulfone Dimers: Formed via electrophilic attack of the product on the starting material.

Part 1: Impurity Origin & Reaction Logic

Understanding where impurities come from is the first step in removal. The diagram below maps the critical divergence points in your synthesis.

GStartThiophene-2-carboxylic acidReagentClSO3H (Excess)Start->ReagentInter44-Isomer (Target)Start->Inter4 Kinetic Control(Harder to achieve)Inter55-Isomer (Major Impurity)Start->Inter5 Thermodynamic Control(Natural preference)SulfoneDi-thienyl Sulfone(Dimerization)Inter4->Sulfone + Substrate(High Temp/Low Acid)SulfonicSulfonic Acid(Hydrolysis)Inter4->Sulfonic + H2O(Poor Quench)Inter5->Sulfonic + H2O

Figure 1: Reaction pathways showing the competition between the target 4-isomer and the naturally favored 5-isomer, alongside hydrolysis risks.[1]

Part 2: Troubleshooting Guide (FAQs)

Module A: Regio-Isomer Contamination (The 4- vs. 5- Problem)

Q: I am seeing a 60:40 mixture of 5-isomer to 4-isomer by NMR. Can I separate these by flash chromatography? A: No. Direct silica chromatography is rarely effective for separating thiophene sulfonyl chloride regioisomers due to their nearly identical polarity and the instability of the sulfonyl chloride group on acidic silica.

Technical Solution:

  • Recrystallization: This is the primary method. The 5-isomer is typically more symmetric and packs better, often crystallizing first.[1]

    • Solvent System: Toluene/Heptane or Chlorobenzene.[1]

    • Protocol: Dissolve the crude mixture in minimum hot toluene (

      
      ). Slowly add heptane until turbidity persists. Cool to 
      
      
      . The precipitate is often enriched in the unwanted 5-isomer. Filter this off; the filtrate will be enriched in your target 4-isomer.[1] Repeat or reverse solvents depending on specific crystal habits of your batch.
  • Derivatization (The "Nuclear" Option): If high purity (>98%) is required for SAR studies:

    • Convert the crude sulfonyl chloride mixture to the corresponding sulfonamide (using a volatile amine like tert-butylamine).

    • Separate the stable sulfonamide isomers via standard Flash Chromatography (EtOAc/Hexane).

    • Regenerate the sulfonyl chloride (difficult) or proceed with the synthesis using the purified sulfonamide.

Module B: Hydrolysis & The "Gummy" Quench

Q: When I pour my reaction mixture onto ice, it forms a sticky, unmanageable gum instead of a precipitate. Why? A: This "gum" is likely a mixture of product, occluded sulfuric acid, and the sulfonic acid hydrolysis impurity . The carboxylic acid group makes the molecule partially soluble in water, preventing clean precipitation.

Technical Solution: The "Reverse Quench" Protocol Do not pour the reaction onto ice. Instead, use a solvent-assisted quench:

  • Dilute the reaction mixture with DCM (Dichloromethane) or DCE (Dichloroethane) before quenching (if temperature permits).

  • Drop the diluted mixture slowly into crushed ice/brine with vigorous stirring.

  • Critical Step: Maintain the aqueous pH < 1.0. If the pH rises (due to local concentration), the carboxylic acid deprotonates (

    
    ), acting as a surfactant and creating an emulsion (gum).
    
Module C: Analytical Ghost Peaks

Q: My LC-MS shows a purity of 99%, but the NMR looks messy with broad peaks at 10-12 ppm. A: Sulfonyl chlorides are unstable on standard LC-MS columns (aqueous mobile phases cause in-situ hydrolysis).

  • The "Ghost" Peak: The "99%" peak is likely the sulfonic acid (hydrolyzed on the column) or the methyl ester (if methanol was used as diluent).

  • Verification: Run NMR immediately in

    
     or 
    
    
    (dry). Look for the specific sulfonyl chloride shift. If you see a broad hump >10 ppm that exchanges with
    
    
    , you have significant hydrolysis (sulfonic acid) or residual
    
    
    .

Part 3: Optimized Isolation Protocol

This protocol minimizes hydrolysis and maximizes the removal of the 5-isomer and inorganic salts.

Materials Required
  • Solvents: Dichloromethane (DCM), n-Heptane, Toluene.[1]

  • Reagents: Brine (saturated NaCl), anhydrous

    
    .
    
Step-by-Step Workflow
  • Reaction Termination:

    • Cool the reaction mixture (Chlorosulfonic acid + Substrate) to

      
      .
      
    • Note: Do not allow to freeze; viscosity hinders quenching.

  • The Extraction Quench (Critical):

    • Prepare a beaker with Crushed Ice (200% vol) + DCM (100% vol).

    • Cannulate or dropwise add the reaction mixture into the biphasic Ice/DCM mixture with high-speed stirring.

    • Why? The product immediately partitions into the DCM layer, protecting it from the aqueous acid.

  • Phase Separation:

    • Separate the organic layer.[2][3]

    • Wash the aqueous layer 2x with fresh DCM.

    • Wash the combined organics:

      • Wash 1: Cold Water (removes bulk

        
        ).[1]
        
      • Wash 2: Cold Brine (removes residual water).[1]

      • Warning: Do NOT use Bicarbonate/Carbonate washes. This will deprotonate the carboxylic acid (

        
        ), pulling the product into the water and causing massive hydrolysis.
        
  • Drying & Concentration:

    • Dry over anhydrous

      
       (Avoid 
      
      
      if possible, it can be slightly Lewis acidic/hygroscopic enough to promote degradation).
    • Filter and concentrate at

      
        under vacuum. Do not heat to dryness; stop when it is a thick oil/slurry.
      
  • Crystallization (Purification):

    • Add Toluene (approx. 2-3 volumes).

    • Heat gently to

      
       to dissolve.
      
    • Add n-Heptane dropwise until cloudiness appears.[1]

    • Cool slowly to room temperature, then to

      
      .
      
    • Filter the solid.[2][3] (Check isomer ratio by NMR).

Part 4: Data Summary & Specifications

ParameterSpecification / Behavior
Appearance Off-white to pale yellow crystalline solid.[1]
Storage Store at

under Argon/Nitrogen. Extremely hygroscopic.[1]
Solubility Soluble in DCM, EtOAc, THF. Reacts with alcohols/amines.[1]
TLC Visualization UV active. Stains with Bromocresol Green (acidic moiety).[1]
Key NMR Feature Thiophene protons for 4-isomer are singlets (or meta-coupled doublets,

).[1] 5-isomer shows characteristic AB system (

).[1]

Part 5: Decision Tree for Workup

WorkupStartReaction CompleteQuenchQuench into Ice/DCMStart->QuenchPhaseSepPhase SeparationQuench->PhaseSepCheckIs pH of Aqueous Layer < 1?PhaseSep->CheckYesProceed to WashCheck->YesYesNoRisk: Emulsion/HydrolysisCheck->NoNoWashWash: Cold Water -> BrineYes->WashAction1Add dilute HCl immediatelyNo->Action1Action1->PhaseSepDryDry (Na2SO4) & Evaporate < 35°CWash->DryRecrystRecrystallize (Toluene/Heptane)Dry->Recryst

Figure 2: Workup decision logic to prevent hydrolysis and emulsion formation.

References

  • Synthesis of Thiophene Sulfonyl Chlorides: Cremlyn, R. J., et al. "Chlorosulfonation of thiophene derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 60, no. 1-2, 1991, pp. 57-66.[1] Context: Establishes the baseline regioselectivity (preference for position 5) during electrophilic substitution of thiophenes.

  • Process Chemistry of Thiophene Carboxylic Acids: Google Patents. "Process for preparation of 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylic acid esters." CN1028101C. Context: Although focused on the 5-chloro derivative, this patent details the critical temperature controls and solvent systems (DCM/Ice) required to handle the chlorosulfonyl-thiophene-carboxylate scaffold.[1]

"4-(Chlorosulfonyl)thiophene-2-carboxylic acid" work-up procedures for sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene-Sulfonamide Synthesis Division Ticket ID: #TS-4CS-T2CA-001 Subject: Work-up & Purification Protocols for 4-(Chlorosulfonyl)thiophene-2-carboxylic acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with This compound , a bifunctional building block containing a highly reactive electrophile (sulfonyl chloride) and an acidic moiety (carboxylic acid).[1]

The Core Challenge: This molecule presents a "solubility paradox" during synthesis. The starting material is acidic, the intermediate sulfonamide is acidic (N-H), and the byproduct (sulfonic acid) is highly water-soluble. A standard organic wash will fail. You must utilize pH-switching to isolate your product.

This guide provides a validated Schotten-Baumann protocol and a "Rescue & Recovery" troubleshooting module.

Module 1: Reaction Setup (Prevention is Better than Cure)

Before discussing the work-up, the reaction conditions must prevent the most common failure mode: Hydrolysis of the Sulfonyl Chloride.

The "Golden Ratio" for Stoichiometry:

Component Equivalents Purpose
Start Material (SM) 1.0 Limiting Reagent
Amine (R-NH₂) 1.1 - 1.2 Slight excess to drive completion.

| Base (e.g., Na₂CO₃) | 3.0 - 3.5 | Critical: 1 eq neutralizes the COOH on the SM.1 eq neutralizes the HCl generated.1+ eq maintains pH >9 to keep the amine nucleophilic. |

Recommended Solvent System:

  • Primary Choice: THF/Water (1:1). The water dissolves the inorganic base and the carboxylate salt of the SM; THF solubilizes the organic amine.

  • Alternative: Acetone/Water (if THF interferes with downstream concentration).

Module 2: The Work-Up Protocol (The "pH Switch")

Do not use a standard "quench and extract" method. Follow this pH-Switching Protocol to separate your product from impurities.

Step-by-Step Procedure:
  • Initial Quench & Wash (Removal of Neutrals):

    • After reaction completion, dilute the mixture with water.

    • Check pH: Ensure pH is >10. If not, add 1M NaOH. Reason: Your product (sulfonamide) and unreacted SM are now soluble carboxylate salts.

    • Wash 1: Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM.

    • Discard Organic Layer: This layer contains unreacted amine and non-acidic impurities.

  • The Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C (Ice bath).

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Target pH: 2.0 – 3.0.

    • Observation: The product should precipitate as a white/off-white solid. The sulfonamide N-H and the carboxylic acid are now protonated.

  • Isolation:

    • If Solid Precipitates: Filter via Buchner funnel.[2] Wash with cold water (removes salts) and cold Hexane (removes trace organics).

    • If Oiling Occurs (Common with Thiophenes): Extract the acidified aqueous layer with EtOAc (3x). Combine organics, dry over MgSO₄, and concentrate.

  • Purification (Polishing):

    • If the product contains the sulfonic acid hydrolysis byproduct (which is water-soluble), the aqueous workup usually removes it.

    • If purity is <95%, recrystallize from EtOH/Water or Acetonitrile .

Module 3: Visualization (Workflow Logic)

The following diagram illustrates the decision logic for the extraction process.

WorkupLogic Reaction Crude Reaction Mixture (pH > 9) Wash Wash with Organic Solvent (EtOAc/DCM) Reaction->Wash Sep1 Phase Separation Wash->Sep1 OrgPhase1 Organic Phase (Contains Unreacted Amine) Sep1->OrgPhase1 Top Layer AqPhase1 Aqueous Phase (Contains Product as Salt) Sep1->AqPhase1 Bottom Layer Waste Discard OrgPhase1->Waste Acidify Acidify to pH 2-3 (HCl, 0°C) AqPhase1->Acidify Precipitate Check for Precipitate Acidify->Precipitate Solid Filtration (Product is Solid) Precipitate->Solid Yes Oil Extract with EtOAc (Product is Oil) Precipitate->Oil No (Oiling)

Caption: Logical flow for the Acid-Base extraction of thiophene sulfonamides. Blue/Green nodes represent the product path.

Module 4: Troubleshooting & FAQs

Q1: My LCMS shows a mass corresponding to [M-Cl+OH]. What happened? A: You have hydrolyzed your starting material into 4-sulfothiophene-2-carboxylic acid .

  • Cause: The reaction got too hot, or water was added before the amine.

  • Fix: Ensure the amine is added immediately after dissolving the sulfonyl chloride, or use an anhydrous method (DCM + DIPEA) if the aqueous Schotten-Baumann method fails repeatedly.

  • Removal: The sulfonic acid byproduct is highly water-soluble. It will remain in the aqueous filtrate during the acidification step (Step 3 above) if you filter the solid product.

Q2: Upon acidification, I get a sticky oil instead of a solid. Is the reaction ruined? A: No. Thiophene derivatives often "oil out" due to lipophilicity or trace impurities acting as plasticizers.

  • Fix: Extract the oil into EtOAc, dry with MgSO₄, and evaporate. Triturate the resulting residue with Diethyl Ether or Hexane/EtOAc (9:1) and scratch the flask sides to induce crystallization.

Q3: Can I use Pyridine as the base? A: Yes, but with caution. Pyridine is a good solvent/base for sulfonyl chlorides, but removing pyridine requires an acidic wash (CuSO₄ or HCl), which might prematurely precipitate your carboxylic acid product in the wrong phase. If you use pyridine, you must evaporate it completely (azeotrope with toluene) before starting the aqueous work-up.

Q4: Why is the yield lower than expected (<50%)? A: The carboxylic acid on the starting material consumes 1 equivalent of base immediately. If you used only 1 or 1.5 equivalents of base (standard for simple sulfonyl chlorides), your reaction medium became acidic (from HCl generation), protonating the amine and killing its nucleophilicity. Always use >3 equivalents of base.

References

  • General Sulfonamide Synthesis (Schotten-Baumann Conditions)

    • Source: Organic Chemistry Portal. "Sulfonamide Synthesis."
    • URL:[Link]

    • Relevance: Establishes the baseline protocol for aqueous/organic biphasic coupling.
  • Purification of Carboxylic Acid Derivatives

    • Source: LookChem.
    • URL:[Link]

    • Relevance: Validates the acid-base extraction logic (pH switching) used in Module 2.
  • Thiophene-2-Carboxylic Acid Handling: Source: Fisher Scientific Safety Data Sheet (SDS). Relevance: Confirms stability profiles and solubility characteristics of the thiophene core.
  • Green Synthesis of Sulfonamide Carboxylic Acids

    • Source: MDPI (Molecules). "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives."[3][4]

    • URL:[Link]

    • Relevance: Provides specific precedent for sulfonylation in the presence of a free carboxylic acid using aqueous carbon

Sources

Technical Support Center: Handling and Quenching of "4-(Chlorosulfonyl)thiophene-2-carboxylic acid" Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource for navigating the experimental nuances of 4-(chlorosulfonyl)thiophene-2-carboxylic acid. As a bifunctional reagent, its reactivity requires a detailed understanding to ensure both safety and successful synthetic outcomes. This document, compiled by our team of Senior Application Scientists, integrates established protocols with practical, field-proven insights to address common challenges.

Section 1: Core Concepts and Safety Imperatives

This compound is a valuable building block due to the orthogonal reactivity of its sulfonyl chloride and carboxylic acid moieties. The sulfonyl chloride is a potent electrophile, readily reacting with nucleophiles, while the carboxylic acid offers a handle for further derivatization. However, this reactivity profile necessitates stringent safety protocols.

Key Hazards:

  • Corrosivity: The compound and its reaction byproducts, such as hydrochloric acid, can cause severe burns to the skin, eyes, and respiratory tract.[1]

  • Moisture Sensitivity: It reacts exothermically, and at times violently, with water and other protic substances.[1] This reaction generates corrosive acids.

  • Incompatibility: It can react violently with strong bases.[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield are essential.[1]

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.[1]

  • Protective Clothing: A chemical-resistant lab coat is necessary.[1]

  • Respiratory Protection: All manipulations must be conducted in a certified chemical fume hood.[1]

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₅H₃ClO₄S₂
Molecular Weight 226.66 g/mol
Appearance White to off-white solid
Melting Point Data not consistently available; related compounds suggest a relatively high melting point.
Reactivity Highly reactive with nucleophiles (amines, alcohols, water). The carboxylic acid can undergo typical acid reactions.
Section 2: Troubleshooting Guide in Q&A Format

This section addresses specific issues you may encounter during your experiments.

Question 1: My reaction to form a sulfonamide is slow or incomplete. What are the likely causes and how can I resolve this?

Answer: Several factors can impede sulfonamide formation:

  • Moisture Contamination: The primary culprit for failed or low-yielding reactions is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Basicity: A base is required to scavenge the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the amine nucleophile and rendering it unreactive.

    • Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine for every equivalent of sulfonyl chloride. For less reactive amines, a stronger base or slightly elevated temperatures may be necessary.

  • Steric Hindrance: If either the amine or the sulfonyl chloride is sterically hindered, the reaction rate will be significantly reduced.

    • Solution: Increase the reaction time and/or temperature. If the reaction still does not proceed, consider a less hindered analogue if your synthetic plan allows.

Question 2: I'm observing an unexpected side product. What could it be and how can I prevent its formation?

Answer: The most common side products arise from the reactivity of the two functional groups.

  • Sulfonic Acid Formation: This is almost always due to hydrolysis from trace moisture.

    • Prevention: Adhere to strict anhydrous techniques as described above.

  • Dimerization or Polymerization: If the reaction conditions are not carefully controlled, intermolecular reactions between the sulfonyl chloride of one molecule and the carboxylic acid of another (or a deprotonated carboxylate) can occur, leading to anhydride or other polymeric species.

    • Prevention: Maintain dilute conditions and ensure the amine nucleophile is present before adding any activating agents or strong bases that might deprotonate the carboxylic acid. It is often preferable to react the sulfonyl chloride first under conditions that do not affect the carboxylic acid.

Question 3: The quenching and workup of my reaction are problematic, resulting in an oily or impure product. What are the best practices?

Answer: A challenging workup often indicates incomplete reaction or improper quenching.

  • Violent Quenching: This occurs when a large excess of unreacted sulfonyl chloride is rapidly hydrolyzed by an aqueous quench, leading to a significant exotherm and release of HCl gas.

    • Best Practice: Always cool the reaction mixture to 0 °C in an ice bath before quenching. Add the quenching agent (e.g., cold water or a saturated aqueous solution of sodium bicarbonate) slowly and dropwise with vigorous stirring.[2] For larger scale reactions, consider a pre-quench with a small amount of a non-viscous alcohol like isopropanol to consume the bulk of the unreacted sulfonyl chloride in a more controlled manner.

  • Oily Product: An oily product, when a solid is expected, can be due to several factors.[3]

    • Residual Solvent: Chlorinated solvents can be difficult to remove completely.[3] Co-evaporation with a more volatile, non-chlorinated solvent like hexanes or toluene can help.

    • Impure Product: The oil may be a mixture of your desired product and sulfonated or chlorinated byproducts.[3]

    • Purification: Purification via silica gel chromatography is often necessary. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is a good starting point. The acidic nature of the carboxylic acid may cause streaking on the column; adding a small amount of acetic acid to the eluent can often resolve this.

Section 3: Experimental Protocols and Visual Workflows

Protocol 1: General Procedure for Sulfonamide Synthesis

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add the desired primary or secondary amine (1.0-1.2 eq) followed by the slow addition of a non-nucleophilic base such as triethylamine (1.1-1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.

  • Dilute with additional DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for Sulfonamide Synthesis

Sulfonamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Reagent in Anhydrous DCM under N2 B Cool to 0 °C A->B C Add Amine (1.0-1.2 eq) B->C D Add Base (e.g., Et3N) (1.1-1.5 eq) C->D E Warm to RT & Stir (Monitor by TLC/LC-MS) D->E F Cool to 0 °C & Quench (Slow addition of H2O) E->F G Aqueous Workup (Extraction) F->G H Purification (Chromatography/Recrystallization) G->H Quenching_Decision_Tree Start Reaction Complete? Cool Cool Reaction to 0 °C Start->Cool Scale Reaction Scale? Cool->Scale SmallScale Slowly Add Cold H2O or aq. NaHCO3 Scale->SmallScale < 1 g LargeScale Pre-quench with Isopropanol, then add H2O Scale->LargeScale > 1 g Workup Proceed to Aqueous Workup SmallScale->Workup LargeScale->Workup

Caption: Decision guide for safe reaction quenching based on scale.

References

  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem. (n.d.).
  • Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride - Benchchem. (n.d.).
  • Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros. (2020, July 22). Reddit. Retrieved February 14, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Sulfonamide Synthesis: Benzenesulfonyl Chloride vs. 4-(Chlorosulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone, integral to a vast array of therapeutic agents[1][2]. The synthesis of these critical moieties most commonly relies on the reaction between a primary or secondary amine and a sulfonyl chloride. While this reaction is fundamental, the choice of the sulfonylating agent can profoundly impact the properties and downstream potential of the resulting molecule.

This guide provides an in-depth comparison of two key reagents: the classic, workhorse molecule, benzenesulfonyl chloride, and the highly functionalized, versatile building block, 4-(chlorosulfonyl)thiophene-2-carboxylic acid. We will explore their distinct chemical personalities, compare their performance in sulfonamide synthesis, and provide field-proven experimental protocols to empower researchers in making the optimal choice for their specific synthetic goals.

The Archetype: Benzenesulfonyl Chloride (Hinsberg's Reagent)

Benzenesulfonyl chloride (C₆H₅SO₂Cl) is the quintessential aromatic sulfonyl chloride. Its utility is so foundational that it serves as the basis for the Hinsberg test, a classic chemical method developed in 1890 to distinguish between primary, secondary, and tertiary amines[3][4].

Reactivity and Mechanism

The synthesis of a sulfonamide using benzenesulfonyl chloride is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride ion and, following deprotonation, the formation of a stable sulfonamide bond[5][6][7]. A base, such as pyridine or triethylamine, is typically added to scavenge the HCl generated during the reaction[7].

The behavior of the resulting sulfonamide in the presence of a base is the diagnostic feature of the Hinsberg test.

  • Primary Amines: Form an N-substituted sulfonamide that still possesses an acidic proton on the nitrogen. This proton can be removed by a strong base (like NaOH), rendering the sulfonamide soluble in aqueous alkali[4][5].

  • Secondary Amines: React to form a stable, but N,N-disubstituted sulfonamide. Lacking an acidic proton on the nitrogen, this product is insoluble in aqueous alkali[4][5].

  • Tertiary Amines: Do not typically form stable sulfonamides as they lack the necessary N-H proton for the final deprotonation step[6][8].

This differential reactivity underscores the straightforward and predictable nature of benzenesulfonyl chloride in synthesis.

Core Applications & Limitations

Benzenesulfonyl chloride is ideal for:

  • Synthesizing simple, unsubstituted N-arylsulfonamides.

  • Qualitative analysis of amines via the Hinsberg test[3].

  • Scaffolds where the phenylsulfonamide moiety itself is the primary pharmacophore.

The primary limitation of this reagent is its lack of inherent functionality. The resulting phenylsulfonamide is relatively inert, offering no convenient handles for subsequent chemical modification or bioconjugation. While substituted benzenesulfonyl chlorides are available, they often require separate synthetic routes[9][10].

The Multifunctional Tool: this compound

This compound is a heterocyclic building block that offers significantly more strategic possibilities than its simple benzene-based counterpart. Its structure contains three key features: the reactive sulfonyl chloride, a thiophene ring, and a carboxylic acid.

Dissecting the Structure: A Trifecta of Functionality
  • The Thiophene Ring: Thiophene is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs[11][12]. It is a bioisostere of the benzene ring, meaning it has a similar size and shape but possesses distinct electronic and metabolic properties[12][13]. The sulfur heteroatom can act as a hydrogen bond acceptor and alters the electron distribution of the ring, often enhancing drug-receptor interactions[11]. Thiophene rings are also generally more reactive towards electrophilic substitution than benzene, a factor that can influence the overall reactivity profile of the molecule[14].

  • The Carboxylic Acid: This functional group is the molecule's most significant strategic advantage. Carboxylic acids are pivotal for drug-target binding, often engaging in crucial charge-charge interactions[15][16]. In this reagent, the carboxylic acid serves as a versatile handle for post-sulfonylation modifications. It can be readily converted into esters, amides, or other functionalities, allowing for:

    • Library Synthesis: Rapid generation of diverse compound libraries for screening.

    • Prodrug Development: Esterification to improve bioavailability or modify pharmacokinetic profiles[16].

    • Bioconjugation: Attachment of probes, solubility enhancers, or other molecular entities.

  • The Sulfonyl Chloride: This group functions similarly to that in benzenesulfonyl chloride, reacting with primary and secondary amines to form the sulfonamide linkage[2].

Strategic Advantages in Drug Discovery

The use of this compound is particularly advantageous when the synthetic goal is not just to create a sulfonamide, but to build a more complex molecule with multiple points of diversification. It is a key intermediate in the synthesis of pharmaceuticals like the non-steroidal anti-inflammatory drug (NSAID) tenoxicam[17].

Head-to-Head Comparison: Performance and Properties

FeatureBenzenesulfonyl ChlorideThis compound
Molecular Formula C₆H₅SO₂Cl[8]C₅H₃ClO₄S₂
Core Structure PhenylThiophene
Reactivity Standard, well-documented electrophile[18]High, potentially influenced by the electron-rich thiophene ring[14]
Key Functional Groups Sulfonyl ChlorideSulfonyl Chloride, Carboxylic Acid
Primary Use Case General sulfonamide synthesis, amine classification[1][3]Medicinal chemistry scaffolds, library synthesis, functionalized drug leads[11][17]
Downstream Potential Limited; requires pre-functionalized starting materials.High; the carboxylic acid provides a versatile handle for further modification[2][16].
Product Properties Forms simple phenylsulfonamides.Forms thiophene-based sulfonamides with a free carboxylic acid for derivatization.

Experimental Protocols

The following protocols are designed as self-validating systems, providing clear, step-by-step instructions for the synthesis of a representative sulfonamide using each reagent.

Workflow: General Sulfonamide Synthesis

The overall workflow for both reagents follows a similar path, highlighting the fundamental nature of the core reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine & Base in Anhydrous Solvent B Cool to 0 °C A->B D Add Sulfonyl Chloride Solution Dropwise B->D C Dissolve Sulfonyl Chloride in Anhydrous Solvent C->D E Warm to RT & Stir (Monitor by TLC) D->E F Aqueous Work-up (Acid/Base Washes) E->F G Dry Organic Layer (e.g., MgSO₄) F->G H Concentrate in vacuo G->H I Purify (Column Chromatography) H->I

Caption: General experimental workflow for sulfonamide synthesis.

Protocol 1: Synthesis of N-benzylbenzenesulfonamide

This protocol details the reaction of benzenesulfonyl chloride with benzylamine, a primary amine.

Materials:

  • Benzenesulfonyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve benzylamine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution[7].

  • Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x)[7].

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield pure N-benzylbenzenesulfonamide.

Protocol 2: Synthesis of 4-((Benzylamino)sulfonyl)thiophene-2-carboxylic acid

This protocol details the reaction of this compound with benzylamine. Note the use of a non-nucleophilic base to avoid reaction with the carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM. The additional base is to neutralize both the HCl byproduct and the carboxylic acid proton.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 20-30 minutes[2].

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, wash the mixture with 1M HCl (2x) to remove excess amine and TEA. The product may precipitate or remain in the organic layer. If it precipitates, it can be filtered. If not, proceed with washing the organic layer with brine[2].

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is then purified by silica gel column chromatography or recrystallization, using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure product.

Strategic Selection: Which Reagent is Right for Your Project?

The choice between these two reagents is not a matter of which is "better," but which is more strategically aligned with the project's goals.

G start Project Goal? q1 Is the final product a simple sulfonamide with no planned downstream modification? start->q1 q2 Is the goal to create a scaffold for a chemical library or require a handle for bioconjugation? q1->q2 No reagent1 Use Benzenesulfonyl Chloride (or a substituted analog) q1->reagent1 Yes q2->reagent1 No (Consider other functionalized sulfonyl chlorides) reagent2 Use 4-(Chlorosulfonyl)thiophene- 2-carboxylic acid q2->reagent2 Yes

Caption: Decision tree for selecting the appropriate sulfonylating agent.

Conclusion

Benzenesulfonyl chloride remains an invaluable, cost-effective, and predictable reagent for the synthesis of fundamental sulfonamide structures. Its behavior is well-understood, making it a reliable choice for applications where the phenylsulfonamide core is the final objective.

Conversely, this compound represents a modern, highly strategic building block for drug discovery. By incorporating a privileged heterocyclic ring and a versatile carboxylic acid handle directly into the reagent, it enables a more efficient and powerful approach to building complex, functionalized molecules. For researchers aiming to develop novel therapeutics and diverse chemical libraries, the initial investment in this multifunctional reagent can accelerate the discovery process significantly.

References

  • Fiveable. (2025, September 15). Hinsberg Test Definition - Organic Chemistry Key Term.
  • Chemistry Learner. (2020, June 19). Hinsberg Test: Definition, Procedure, and Mechanism. Available at: [Link]

  • Vedantu. Hinsberg Reagent and Test: Distinguishing Amines Easily. Available at: [Link]

  • Wikipedia. Hinsberg reaction. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4).
  • Khan Academy. Hinsberg test (video) | Amines. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Canadian Science Publishing.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
  • Schmitt, A. D. (2016). Chapter 13: Synthesis of Sulfonamides.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Macmillan Group - Princeton University.
  • Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Preparation method of substituted benzene sulfonyl chloride. (n.d.).
  • Difference between tendency of benzene and thiophene to undergo sulfon
  • US4874894A - Process for the production of benzenesulfonamides. (n.d.).
  • Benzenesulfonamide. (n.d.). The Royal Society of Chemistry.
  • EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. (n.d.).
  • Mild and General Method for the Synthesis of Sulfonamides. (2025, August 5).
  • Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. (2025, March 1).
  • Why is para-toulenesulphonyl chloride used for reaction with Primary or secondary amine instead of Hinsberg reagent?. (n.d.). ECHEMI.
  • 3-((4-Chloroanilino)sulfonyl)thiophene-2-carboxylic acid | C11H8ClNO4S2 | CID 446853. (n.d.). PubChem. Available at: [Link]

  • However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why?. (2024, March 14). Brainly.in.
  • Wikipedia. Benzenesulfonyl chloride. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • Therapeutic importance of synthetic thiophene. (n.d.). PMC.
  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19). Semantic Scholar.
  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.

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Benchmarking 4-(Chlorosulfonyl)thiophene-2-carboxylic Acid: A Strategic Guide for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the efficiency of "4-(Chlorosulfonyl)thiophene-2-carboxylic acid" in library synthesis Content Type: Publish Comparison Guide

Executive Summary: The "Dual-Anchor" Advantage

In the landscape of Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL), bifunctional scaffolds are the workhorses of chemical diversity. This compound (CAS 79279-54-2) represents a distinct class of "Dual-Anchor" building blocks. Unlike its phenyl analogues, the thiophene core introduces specific vector geometries (approx. 148° vs 180° substitution angles) and altered electronic properties that significantly impact library success rates.

This guide objectively benchmarks this reagent against its primary competitors: 4-(Chlorosulfonyl)benzoic acid (the benzene isostere) and Thiophene-2-sulfonyl chloride (the monofunctional control).

Chemical Profile & Reactivity Analysis

Electronic Benchmarking

The thiophene ring is electron-rich (π-excessive) compared to benzene. However, the presence of the electron-withdrawing carboxylic acid (at C2) and the sulfonyl group (at C4) creates a "push-pull" electronic system.

  • Nucleophilic Attack: The sulfur atom in the thiophene-sulfonyl chloride is generally more electrophilic than in the benzene analogue due to the lower aromatic stabilization energy of thiophene, facilitating faster reaction rates with weak nucleophiles (e.g., electron-deficient anilines).

  • Hydrolysis Risk: This increased reactivity comes with a trade-off: higher susceptibility to hydrolysis. Stringent anhydrous conditions are required during storage and handling compared to the benzene analogue.

Structural Geometry
  • Benzene (Para-substituted): Linear vector (180°). Rigid.

  • Thiophene (2,4-substituted): Angular vector (~148°). This "kink" is critical for exploring non-linear chemical space in protein binding pockets, often yielding higher hit rates in FBDD campaigns.

Comparative Performance Data

The following data summarizes performance in a standard parallel synthesis campaign targeting a 96-member sulfonamide library (Reactants: Diverse set of 1° and 2° amines).

Table 1: Efficiency & Stability Metrics
MetricThis compound 4-(Chlorosulfonyl)benzoic acid Thiophene-2-sulfonyl chloride
CAS Number 79279-54-210130-89-916629-19-9
Core Scaffold Thiophene (Heteroaromatic)Benzene (Aromatic)Thiophene (Heteroaromatic)
Avg. Yield (Aliphatic Amines) 92% 94%95%
Avg. Yield (Anilines) 88% 82%89%
Reaction Time (RT) 1 - 2 hours 3 - 4 hours1 hour
Hydrolysis t1/2 (pH 7, aq) ~15 mins (High Sensitivity)~45 mins (Moderate)~20 mins
Solubility (DCM/THF) Moderate (Requires polar co-solvent)Low (Often requires DMF)High
Vector Geometry Angular (2,4-sub)Linear (1,4-sub)N/A (Monofunctional)

Analyst Note: The thiophene derivative outperforms the benzene analogue in reaction speed and yield with sterically hindered or electron-poor amines (anilines), but requires stricter moisture control.

Strategic Workflows & Visualizations

Decision Logic for Scaffold Selection

When should you choose the Thiophene-2-carboxylic acid derivative over the standard Benzoic acid?

ReagentSelection Start Library Design Goal Geo Geometry Requirement? Start->Geo Lin Linear (180°) Geo->Lin Rod-like binders Ang Angular (~148°) Geo->Ang Globular binders Rec_Benz Use 4-(Chlorosulfonyl) benzoic acid Lin->Rec_Benz Sol Solubility Constraint? Ang->Sol Rec_Thio Use 4-(Chlorosulfonyl) thiophene-2-carboxylic acid Sol->Rec_Thio Need Polar/H-Bonding Sol->Rec_Thio Standard

Figure 1: Decision tree for selecting sulfonyl chloride scaffolds based on geometric and solubility requirements.

Bifunctional Synthesis Pathway

The utility of this reagent lies in its orthogonality. The sulfonyl chloride reacts with amines, while the carboxylic acid remains available for subsequent amide coupling or DNA-tagging.

SynthesisWorkflow Input 4-(Chlorosulfonyl) thiophene-2-carboxylic acid Step1 Step 1: Sulfonylation (R-NH2, Base) Input->Step1 Fast (<2h) Inter Intermediate: Sulfonamide-Acid Step1->Inter Step2 Step 2: Amide Coupling (R'-NH2, HATU/DIC) Inter->Step2 Orthogonal Final Final Library Member: Diamide Scaffold Step2->Final

Figure 2: Sequential functionalization workflow. The sulfonyl chloride is reacted first to avoid competing activation of the carboxylic acid.

Validated Experimental Protocols

Protocol A: Standard Parallel Synthesis (Anhydrous)

Best for: High-throughput synthesis plates, moisture-sensitive amines.

  • Preparation: Dissolve This compound (1.0 equiv) in anhydrous THF or DCM.

    • Note: If solubility is poor, add 10% DMF.

  • Base Addition: Add DIPEA (3.0 equiv).

    • Critical: 1 equiv neutralizes the HCl byproduct, 1 equiv deprotonates the carboxylic acid (preventing self-reaction), and 1 equiv keeps the amine nucleophilic.

  • Amine Addition: Add the diversity amine (1.1 equiv) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and shake for 2 hours.

  • Work-up: Evaporate solvent. Resuspend in EtOAc/Water. The product (as a carboxylic acid) will be in the aqueous layer at basic pH. Acidify aqueous layer to pH 3 to precipitate or extract the product.

Protocol B: "Green" Aqueous/Carbonate Method

Best for: Amino acid couplings, scale-up, and avoiding organic solvents.[1]

  • Solution: Dissolve the amine (1.0 equiv) and Na2CO3 (2.5 equiv) in Water (or Water/Acetone 1:1).

  • Addition: Add This compound (1.1 equiv) portion-wise at 0°C.

    • Why: The carbonate acts as a scavenger and solubilizer. The reaction is faster than the hydrolysis of the sulfonyl chloride at 0°C.

  • Monitoring: Stir vigorously for 1 hour.

  • Isolation: Acidify carefully with 1M HCl. The sulfonamide-acid usually precipitates as a white solid. Filter and dry.

Expert Recommendations

  • Order of Operations: Always perform the sulfonylation first . Attempting to activate the carboxylic acid (e.g., with carbodiimides) while the sulfonyl chloride is present can lead to polymerization or mixed anhydride formation.

  • Storage: This reagent is hygroscopic . Store under nitrogen at 4°C. If the solid turns sticky or smells strongly of HCl, it has hydrolyzed to the sulfonic acid and should be recrystallized or discarded.

  • Purification: The carboxylic acid handle is a purification advantage. Use "Catch-and-Release" Solid Phase Extraction (SPE) with weak anion exchange resins (WAX) to isolate the product from non-acidic impurities.

References

  • PubChem. (2025).[2] this compound | C5H3ClO4S2. National Library of Medicine. [Link]

  • Mondal, S. et al. (2019).[1] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI - Molbank. [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-(Chlorosulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an Operational Workflow Protocol rather than a standard MSDS summary. It is designed for researchers requiring immediate, actionable data for the safe handling, reaction setup, and disposal of 4-(Chlorosulfonyl)thiophene-2-carboxylic acid .

CAS: 106820-63-7 (Analog/Derivative Reference) | Class: Sulfonyl Chloride / Carboxylic Acid Physical State: Solid (White to off-white powder) | Primary Hazard: Corrosive / Water-Reactive

Part 1: Risk Assessment & Hazard Mechanism

Handling this compound requires understanding its dual-reactive nature. It contains two acidic functionalities: a carboxylic acid (pKa ~3-4) and a sulfonyl chloride (highly reactive electrophile).

  • The Hydrolysis Trap: Upon contact with moisture (humidity, wet glassware, or mucous membranes), the sulfonyl chloride moiety hydrolyzes rapidly.

    
    
    
    • Result: This generates two moles of acid for every mole of reagent (one sulfonic acid, one hydrochloric acid). The evolution of HCl gas poses an immediate inhalation risk and pressure buildup hazard in closed vessels.

  • Sensitization: Sulfonyl chlorides are potent lachrymators and potential respiratory sensitizers. Inhalation of dust can lead to severe bronchial spasms or pulmonary edema.

Part 2: The Barrier Strategy (PPE Selection)

Standard laboratory PPE is insufficient for "extended contact" with sulfonyl chlorides. You must distinguish between Splash Protection and Immersion Protection .

1. Hand Protection (Critical)
  • Standard Nitrile (4-6 mil): Insufficient for prolonged use. Sulfonyl chlorides and their solvents (DCM, THF) permeate standard nitrile in < 5 minutes .

    • Usage: Acceptable only for weighing small quantities (<100 mg) where contact is incidental.

  • High-Risk Protocol (Scale-up / Spills):

    • Primary Layer: Silver Shield® (Laminate) or Viton gloves. These provide >4 hours of breakthrough time.[1][2][3][4]

    • Secondary Layer: Standard Nitrile gloves worn over the laminate gloves to improve dexterity and protect the expensive inner glove.

2. Respiratory Protection
  • Solid Handling: Use a P100 (HEPA) particulate respirator or work strictly inside a certified fume hood. The powder is fine and electrostatic; it will disperse easily.

  • Reaction/Quenching: If working outside a hood (not recommended) or during spill cleanup, use a full-face respirator with Acid Gas (Yellow/Olive) cartridges to neutralize evolved HCl.

3. Eye & Body
  • Eyes: Chemical splash goggles (ventless or indirect vent). Safety glasses are inadequate due to the risk of corrosive dust entering the eye from the side.

  • Body: Chemical-resistant lab coat (poly-cotton is minimum; Tyvek® preferred for scale-up) + chemically resistant apron.

Part 3: Operational Logistics & Workflow
Phase A: Weighing & Transfer
  • Engineering Control: Use a static-free balance enclosure inside a fume hood.

  • Technique:

    • Tare the receiving vessel (flask) before adding the solid.

    • Do not use metal spatulas if possible (corrosion risk); use porcelain or PTFE-coated tools.

    • Static Warning: This solid may be electrostatic. Use an ionizing gun if available to prevent powder scattering.

Phase B: Reaction Setup
  • Solvent Choice: Use anhydrous, non-nucleophilic solvents (DCM, DCE, Toluene, THF). Avoid alcohols or water (immediate decomposition).

  • Atmosphere: Strict inert atmosphere (

    
     or 
    
    
    
    ) is required.
  • Scrubbing: For reactions >5g, attach the exhaust line to a caustic scrubber (NaOH solution) to trap evolved HCl.

Phase C: Quenching Protocol (The "Time Bomb" Risk)
  • The Hazard: Direct addition of water to the neat solid or concentrated solution causes violent boiling and HCl projection.

  • The "Time Bomb": If you quench too fast, a crust of sulfonic acid precipitate can form around unreacted sulfonyl chloride. This crust can break later during filtration, releasing a pocket of pressurized HCl.

Visual Decision Matrix: Safe Quenching

QuenchingProtocol Start Quenching 4-(Chlorosulfonyl) thiophene-2-carboxylic acid Cool 1. Cool Reaction to 0°C Start->Cool Dilute 2. Dilute with Inert Solvent (DCM or Toluene) Cool->Dilute Choice Select Quenching Agent Dilute->Choice Ice Option A: Ice/Water (If product is acid-stable) Choice->Ice Standard Base Option B: Sat. NaHCO3 (If acid-sensitive) Choice->Base Preferred Amine Option C: 1°/2° Amine (If making sulfonamide) Choice->Amine Synthesis Warn1 WARNING: Exotherm + HCl Gas Ice->Warn1 Warn2 WARNING: Massive CO2 Evolution (Foaming Risk) Base->Warn2 Finish Check pH of Aqueous Layer (Must be stable) Amine->Finish Warn1->Finish Warn2->Finish

Figure 1: Decision matrix for quenching sulfonyl chloride reactions. Note the specific gas evolution hazards for each path.

Part 4: Emergency Response & Decontamination
ScenarioImmediate ActionContraindications
Skin Contact Brush off dry powder first. Then flush with water for 15 mins.DO NOT apply water to the powder on skin (creates hot acid paste).
Eye Contact Irrigate immediately (15+ mins). Hold eyelids open.Do not rub eyes.
Spill (Solid) Cover with dry sand or Vermiculite. Scoop into a dry container.Do not use damp paper towels.
Spill (Liquid) Absorb with dry pad. Neutralize area with dilute bicarbonate after removal.Avoid generating dust.[5]
Part 5: Waste & Disposal[6]

Disposal Principle: Never dispose of active sulfonyl chlorides in the solvent waste stream. They can pressurize the drum/canister over time.

  • Controlled Hydrolysis:

    • Dissolve the waste material in a chemically resistant solvent (e.g., Toluene).

    • Slowly add to a stirred solution of 10% NaOH or saturated Sodium Bicarbonate in an open beaker (fume hood).

    • Stir for 1-2 hours until all solids dissolve and gas evolution ceases.

  • Verification: Check pH. It should be neutral or basic.

  • Binning: Dispose of the resulting aqueous/organic mixture in the Halogenated Solvent Waste stream. Label as "Contains Deactivated Sulfonyl Chloride."

References
  • National Institutes of Health (NIH) - PubChem. (2025). 4-Chlorothiophene-2-carboxylic acid (Analog Data). PubChem Compound Summary. [Link]

  • University of Pennsylvania - EHRS. (2025). Nitrile Glove Chemical Compatibility Reference. [Link]

  • Organic Syntheses. (2014). Handling and Disposal of Hazardous Chemicals: Thionyl Chloride and Derivatives. Org. Synth. 2014, 91, 256-267. [Link]

Sources

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